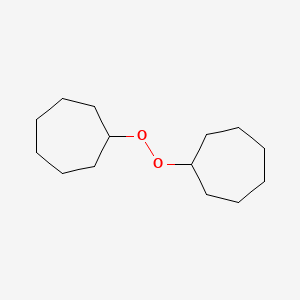
1,1'-Peroxydicycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Peroxydicycloheptane is an organic peroxide compound characterized by a peroxide linkage between two cycloheptane rings
Métodos De Preparación
The synthesis of 1,1’-Peroxydicycloheptane typically involves the reaction of cycloheptane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired peroxide linkage. Industrial production methods may involve continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
1,1’-Peroxydicycloheptane undergoes several types of chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions, leading to the formation of cycloheptanone and other oxidation products.
Reduction: Reduction of 1,1’-Peroxydicycloheptane can yield cycloheptanol and other reduced species.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Peroxydicycloheptane has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: The compound’s oxidative properties are explored in studies related to oxidative stress and its effects on biological systems.
Medicine: Research into its potential use as an antimicrobial agent is ongoing, given its ability to disrupt microbial cell membranes.
Industry: It is utilized in the synthesis of fine chemicals and as a bleaching agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-Peroxydicycloheptane involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1,1’-Peroxydicycloheptane can be compared to other organic peroxides such as benzoyl peroxide and di-tert-butyl peroxide. While all these compounds share the peroxide linkage, 1,1’-Peroxydicycloheptane is unique due to its cycloheptane rings, which impart different steric and electronic properties. This uniqueness can influence its reactivity and applications in ways that differ from other peroxides.
Similar compounds include:
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Di-tert-butyl peroxide: Used as a radical initiator in various chemical reactions.
Propiedades
Número CAS |
86148-71-2 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
cycloheptylperoxycycloheptane |
InChI |
InChI=1S/C14H26O2/c1-2-6-10-13(9-5-1)15-16-14-11-7-3-4-8-12-14/h13-14H,1-12H2 |
Clave InChI |
ZJCPHBIPQTURCO-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)OOC2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)

![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)
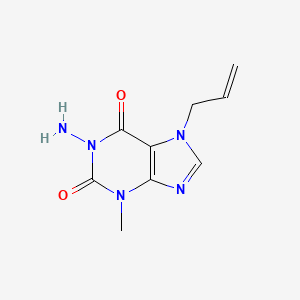
![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
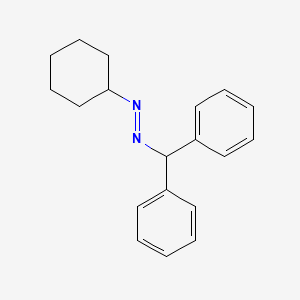

![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
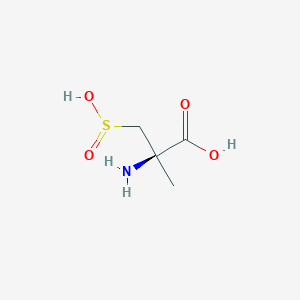
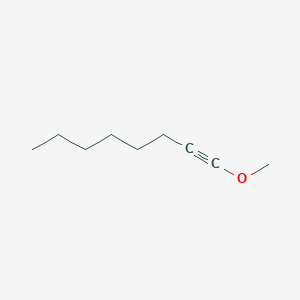
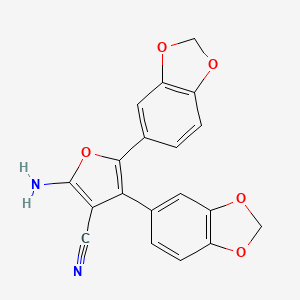
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
![N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14409293.png)
